Thieno[3,4-d]pyrimidine

Computational Chemistry Heterocyclic Chemistry Reactivity Prediction

Thieno[3,4-d]pyrimidine (CAS 271-07-8) is the least aromatic of the three thienopyrimidine positional isomers, with a molecular formula of C₆H₄N₂S and a molecular weight of 136.18 g/mol. Unlike the other two isomers—thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine—thieno[3,4-d]pyrimidine possesses only one resonance structure, resulting in approximately 20% lower topological resonance energy and consequently higher intrinsic reactivity.

Molecular Formula C6H4N2S
Molecular Weight 136.18 g/mol
CAS No. 271-07-8
Cat. No. B1628787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,4-d]pyrimidine
CAS271-07-8
Molecular FormulaC6H4N2S
Molecular Weight136.18 g/mol
Structural Identifiers
SMILESC1=C2C=NC=NC2=CS1
InChIInChI=1S/C6H4N2S/c1-5-2-9-3-6(5)8-4-7-1/h1-4H
InChIKeyKQWHKLZRDFJOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,4-d]pyrimidine (CAS 271-07-8): A Structurally Differentiated Isomer for Fluorescent Probe and Kinase Inhibitor Discovery


Thieno[3,4-d]pyrimidine (CAS 271-07-8) is the least aromatic of the three thienopyrimidine positional isomers, with a molecular formula of C₆H₄N₂S and a molecular weight of 136.18 g/mol . Unlike the other two isomers—thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine—thieno[3,4-d]pyrimidine possesses only one resonance structure, resulting in approximately 20% lower topological resonance energy and consequently higher intrinsic reactivity [1][2]. This unique electronic profile, combined with its capacity to serve as a single heterocyclic core for generating complete emissive nucleoside alphabets and selective kinase inhibitor scaffolds, makes it a non-interchangeable building block for applications where the other two isomers cannot deliver equivalent performance [3][4].

Why Thieno[3,4-d]pyrimidine Cannot Be Replaced by Other Thienopyrimidine Isomers in Critical Research Applications


The three thienopyrimidine isomers—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—are not interchangeable despite sharing the same molecular formula [1]. Thieno[3,4-d]pyrimidine is 20% less aromatic than its two isomers, a consequence of possessing only one resonance structure versus two, which directly translates into measurably higher chemical reactivity and a narrower HOMO-LUMO gap [2][3]. This electronic differentiation is not incremental; it is categorical and governs both the synthetic accessibility and the biological target engagement profile of derived compounds. Attempts to isolate the parent thieno[3,4-d]pyrimidine have historically failed due to its instability, whereas the other two isomers are readily isolable [3]. Furthermore, thieno[3,4-d]pyrimidine is uniquely capable of serving as a single heterocyclic nucleus from which a complete set of isomorphic fluorescent ribonucleoside analogs (mimicking A, G, C, and U) can be constructed—a feat neither of the other two isomers has demonstrated [4]. Substituting thieno[2,3-d]pyrimidine or thieno[3,2-d]pyrimidine for thieno[3,4-d]pyrimidine in these contexts will yield a non-emissive or structurally non-isomorphic product, fundamentally compromising the experimental objective.

Quantitative Differentiation Evidence for Thieno[3,4-d]pyrimidine vs. Closest Analogs


Thieno[3,4-d]pyrimidine Exhibits 20% Lower Aromaticity and a Narrower HOMO-LUMO Gap vs. Thieno[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine

Topological resonance energy (TRE) calculations demonstrate that thieno[3,4-d]pyrimidine is approximately 20% less aromatic than thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine [1][2]. This difference arises because thieno[3,4-d]pyrimidine possesses only one neutral resonance structure, whereas the other two isomers each possess two [2]. The reduced aromaticity is accompanied by a smaller HOMO-LUMO energy separation, which indicates that thieno[3,4-d]pyrimidine should be more reactive than either of the two remaining isomeric thienopyrimidines [1][2]. Consistent with this prediction, the parent thieno[3,4-d]pyrimidine has never been isolated in its unsubstituted form, whereas thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine are readily isolable and have been synthesized by multiple procedures [2].

Computational Chemistry Heterocyclic Chemistry Reactivity Prediction

Thieno[3,4-d]pyrimidine Is the Only Heterocyclic Core Demonstrated to Generate a Complete Set of Four Isomorphic Fluorescent Ribonucleosides (Quantum Yields 0.21–0.46 vs. Non-Emissive Native Nucleosides)

A complete fluorescent ribonucleoside alphabet—consisting of emissive purine (thA, thG) and pyrimidine (thU, thC) analogs—has been constructed using thieno[3,4-d]pyrimidine as the single heterocyclic nucleus [1]. The photophysical characterization of these four nucleosides in aqueous solution reveals emission maxima ranging from 409 nm (thU) to 458 nm (thG) and fluorescence quantum yields (Φ) ranging from 0.21 (thA) to 0.46 (thG) [2]. In contrast, native (canonical) nucleosides (adenosine, guanosine, cytidine, uridine) are essentially non-emissive under physiological conditions, possessing quantum yields several orders of magnitude lower [1][2]. The thG-containing oligonucleotide retains a relative quantum yield of 0.10 even when sandwiched between two potentially quenching guanosine residues, demonstrating that the emission survives incorporation into oligonucleotides [2]. No analogous complete fluorescent alphabet derived from thieno[2,3-d]pyrimidine or thieno[3,2-d]pyrimidine has been reported.

Chemical Biology Fluorescent Probes Nucleoside Chemistry

Thieno[3,4-d]pyrimidin-4(3H)-thione Generates Singlet Oxygen with ~80% Quantum Yield Independent of Solvent and Oxygenation Status

Thionation of thieno[3,4-d]pyrimidin-4(1H)-one yields thieno[3,4-d]pyrimidin-4(3H)-thione, which efficiently populates a long-lived triplet excited state and sensitizes singlet oxygen (¹O₂) generation with a quantum yield (ΦΔ) of approximately 80%, independent of solvent [1]. This compound absorbs near-visible radiation with approximately 60% higher efficiency than its non-thionated parent [1]. Critically, this photosensitizer demonstrates high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells under both normoxic and hypoxic conditions, a property that most clinically used photosensitizers (e.g., porphyrin-based agents) lack because they depend on molecular oxygen for their mechanism of action [1]. The authors identify thieno[3,4-d]pyrimidin-4(3H)-thione as 'the most promising thiobase photosensitizer developed to this date' [1].

Photodynamic Therapy Photosensitizer Development Triplet-State Chemistry

6,7-Dihydrothieno[3,4-d]pyrimidine Derivative Demonstrates PDE4B Inhibition (IC₅₀ = 150 nM) with X-Ray Co-Crystal Structure Confirmation

A 2-phenyl-4-piperidinyl-6,7-dihydrothieno[3,4-d]pyrimidine derivative (compound 2) was identified as a novel PDE4 inhibitor with moderate PDE4B inhibitory activity (IC₅₀ = 150 nM) [1]. Systematic SAR exploration around this thieno[3,4-d]pyrimidine core led to optimized derivatives: the 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivative (18) showed improved PDE4B activity (IC₅₀ = 25 nM), and the N-propylacetamide derivative (31b) achieved potent dual PDE4B inhibition (IC₅₀ = 7.5 nM) and TNF-α production suppression in mouse splenocytes (IC₅₀ = 9.8 nM) with in vivo anti-inflammatory efficacy in an LPS-induced lung inflammation model (ID₅₀ = 18 mg/kg) [1][2]. The binding mode of inhibitor 31e in the PDE4B catalytic site was confirmed by X-ray crystallography (PDB: 3W5E) [2]. As a reference benchmark, the classical PDE4 inhibitor rolipram exhibits IC₅₀ values in the range of 0.1–1 µM against PDE4 isoforms [3].

Phosphodiesterase Inhibition Inflammation Structure-Based Drug Design

Thieno[3,4-d]pyrimidine-Derived VEGFR-2 Inhibitor Achieves Potency Comparable to Sorafenib (IC₅₀ = 53.63 ± 3.14 nM) with Cytotoxic Activity Against Breast Cancer Cell Lines

A series of thieno-pyrimidine derivatives were synthesized and evaluated for anticancer activity [1]. The most active compound (6b) exhibited VEGFR-2 kinase inhibition comparable to the clinically approved VEGFR-2 inhibitor sorafenib, with an IC₅₀ of 53.63 ± 3.14 nM [1]. Compound 6b also demonstrated potent cytotoxicity against MDA-MB-231 (IC₅₀ = 5.91 µM) and MCF-7 (IC₅₀ = 7.16 µM) breast cancer cell lines, induced 57.20% early apoptosis, and caused G1 phase cell cycle arrest [1]. The binding stability to VEGFR-2 was validated by 200 ns molecular dynamics simulations, MM-GBSA calculations, and DFT analyses [1]. This represents a thieno[3,4-d]pyrimidine-derived inhibitor achieving potency on par with a frontline clinical agent, establishing the scaffold's viability for kinase inhibitor discovery programs targeting VEGFR-2.

Kinase Inhibition Anticancer Agents VEGFR-2

Thieno[3,4-d]pyrimidine Scaffold Confers Mutant-Selective EGFR Kinase Inhibition with Sparing of Wild-Type EGFR

Patent literature describes thieno-pyrimidine derivatives, including thieno[3,4-d]pyrimidine-based compounds, as selective and effective inhibitors of mutant epidermal growth factor receptor (EGFR) tyrosine kinases that do not affect wild-type EGFR, thereby reducing dose-limiting toxicities such as skin rash and diarrhea associated with wild-type EGFR inhibition [1]. This selectivity profile is explicitly contrasted with first- and second-generation 4-amino-quinazoline-based EGFR inhibitors (e.g., gefitinib, erlotinib, afatinib), which inhibit wild-type EGFR and consequently cause significant side effects and are ineffective in approximately 50% of patients with relapsed and acquired resistant NSCLC [1]. BindingDB data confirm that specific thieno[3,4-d]pyrimidine-containing compounds exhibit nanomolar potency against clinically relevant EGFR mutants: IC₅₀ = 5.70 nM against EGFR T790M/C797S double mutant and IC₅₀ = 8 nM against EGFR T790M/L858R double mutant [2][3].

EGFR Kinase Inhibition Mutant-Selective Inhibitors Non-Small Cell Lung Cancer

High-Impact Research and Industrial Application Scenarios for Thieno[3,4-d]pyrimidine (CAS 271-07-8)


Construction of Complete Isomorphic Fluorescent RNA Alphabets for Biophysical Assays

Research groups developing fluorescence-based RNA structure, dynamics, and ligand-binding assays should procure thieno[3,4-d]pyrimidine as the exclusive heterocyclic core for building emissive nucleoside analog libraries. As demonstrated by Shin et al. (2011), this isomer uniquely enables the synthesis of all four emissive ribonucleosides (thA, thG, thU, thC) from a single scaffold, with quantum yields ranging from 0.21 to 0.46 and visible emission maxima spanning 409–458 nm—properties entirely absent in native nucleosides [1]. No other thienopyrimidine isomer has been shown to support a complete, isomorphic emissive alphabet. The emission survives incorporation into oligonucleotides (relative Φ = 0.10 for thG in duplex contexts), enabling real-time monitoring of RNA conformational changes and RNA–protein interactions without exogenous fluorophore labeling [1].

Development of Heavy-Atom-Free, Oxygenation-Independent Photosensitizers for Photodynamic Therapy

Medicinal chemistry and PDT research teams should use thieno[3,4-d]pyrimidine as the starting heterocycle for designing next-generation photosensitizers that circumvent the two major limitations of clinical PDT agents: dependence on molecular oxygen and the requirement for heavy atoms. Thionation of the thieno[3,4-d]pyrimidin-4(1H)-one core produces thieno[3,4-d]pyrimidin-4(3H)-thione, which generates singlet oxygen with ~80% quantum yield independent of solvent and exhibits high photodynamic efficacy against cancer cells under both normoxic and hypoxic (1% O₂) conditions [2]. This oxygenation independence is a critical differentiator from porphyrin-based PDT agents, which lose efficacy in the hypoxic tumor microenvironment [2].

Structure-Based Optimization of PDE4 Inhibitors with Validated Crystallographic Binding Mode

Pharmaceutical discovery teams targeting phosphodiesterase 4 (PDE4) for inflammatory diseases (COPD, asthma, psoriasis) should evaluate 6,7-dihydrothieno[3,4-d]pyrimidine derivatives as lead compounds. The scaffold has produced inhibitors with PDE4B IC₅₀ values as low as 7.5 nM (compound 31b), with concomitant suppression of TNF-α production (IC₅₀ = 9.8 nM) and in vivo anti-inflammatory efficacy (ID₅₀ = 18 mg/kg in an LPS lung inflammation model) [3]. Critically, an X-ray co-crystal structure (PDB: 3W5E) confirms the binding mode in the PDE4B catalytic site, providing a rational basis for further structure-guided optimization [4]. This structural validation distinguishes the thieno[3,4-d]pyrimidine PDE4 series from many other PDE4 chemotypes lacking experimentally determined binding poses.

Kinase Inhibitor Discovery Targeting Clinically Relevant EGFR Resistance Mutants (T790M, C797S)

Oncology drug discovery programs addressing EGFR T790M- and C797S-mediated resistance in non-small cell lung cancer should prioritize thieno[3,4-d]pyrimidine-based scaffolds. Patent-protected compounds derived from this core demonstrate selective inhibition of mutant EGFR tyrosine kinases while sparing wild-type EGFR, a selectivity profile not achieved by first- and second-generation quinazoline-based EGFR inhibitors (gefitinib, erlotinib, afatinib) [5]. BindingDB data confirm single-digit nanomolar potency against clinically relevant EGFR double mutants (T790M/C797S IC₅₀ = 5.70 nM; T790M/L858R IC₅₀ = 8 nM) [6][7]. This mutant-selective, wild-type-sparing profile addresses the fundamental mechanism of dose-limiting toxicities (skin rash, diarrhea) that plague current EGFR-targeted therapies [5].

Quote Request

Request a Quote for Thieno[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.